N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide is a diacylhydrazone Schiff base compound. It is characterized by the presence of two phenylmethylidene groups attached to a succinohydrazide backbone. This compound is known for its ability to form multidentate complexes with metal ions due to the presence of nitrogen and oxygen atoms in its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide is typically synthesized through the condensation reaction between succinic dihydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylmethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents depending on the substituent.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide has several scientific research applications:
Biology: The compound’s ability to interact with metal ions makes it useful in biological assays and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved include metal ion binding sites and the subsequent modulation of metal ion-dependent biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’~1~,N’~4~-bis[(E)-1-(2-hydroxyphenyl)ethylidene]succinohydrazide: Similar in structure but with hydroxyphenyl groups instead of phenylmethylidene groups.
N’~1~,N’~4~-bis[(E)-3,4-dihydroxybenzylidene]succinohydrazide: Contains dihydroxybenzylidene groups, offering different reactivity and properties.
Uniqueness
N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide is unique due to its specific phenylmethylidene groups, which provide distinct electronic and steric effects compared to other similar compounds. This uniqueness allows it to form complexes with different metal ions and exhibit unique luminescent properties .
Eigenschaften
Molekularformel |
C18H18N4O2 |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N,N'-bis[(E)-benzylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O2/c23-17(21-19-13-15-7-3-1-4-8-15)11-12-18(24)22-20-14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,21,23)(H,22,24)/b19-13+,20-14+ |
InChI-Schlüssel |
KCJOJMOORLRBFV-IWGRKNQJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.